Phenytoin sodium, also known by the brand name Dilantin, is a well-established and widely used medication for the treatment of epilepsy. Its primary mechanism of action involves blocking voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the excessive firing that leads to seizures [National Institutes of Health. PubChem Compound Summary for Phenytoin sodium. ].
Research has explored the specific effects of phenytoin sodium on different types of seizures. Studies have shown its effectiveness in controlling generalized tonic-clonic seizures (grand mal seizures), as well as partial seizures with or without complex symptomatology [Perucca, E., & Gᱟ briel, J. M. (2003). Effect of antiepileptic drugs on voltage-gated sodium channels. The Lancet. Neurology, 2(10), 800–812].
Beyond its established use in epilepsy, phenytoin sodium has been investigated for its potential role in wound healing. This line of research stems from the observation that phenytoin can stimulate the growth of fibroblasts, which are essential cells involved in collagen production and tissue repair [Almousilly, M. M., et al. (2012). Maiada M Almousilly et al. IRJP 2012, 3 (11) INTERNATIONAL RESEARCH JOURNAL OF PHARMACY. 3(11), 90–95].
Studies have explored the use of topical phenytoin sodium for various wound types, including diabetic foot ulcers, pressure ulcers, and burns [A STUDY OF TOPICAL PHENYTOIN SODIUM IN DIABETIC FOOT ULCER HEALING, Annals of International Medical and Dental Research]. While some research suggests potential benefits in wound healing rates, the overall evidence for topical phenytoin is still limited and requires further investigation [Scientific production on the applicability of phenytoin in wound healing. ].
Current research on phenytoin sodium is exploring its potential applications in various fields. Some areas of investigation include:
Phenytoin sodium is a widely used antiepileptic medication primarily indicated for the management of epilepsy, particularly in the prevention and treatment of tonic-clonic seizures and complex partial seizures. It is a hydantoin derivative, chemically recognized as sodium 5,5-diphenyl-2,4-imidazolidinedione, with the molecular formula and a molar mass of approximately 252.273 g/mol . Phenytoin sodium functions by stabilizing neuronal membranes and reducing excitability through its action on voltage-gated sodium channels, effectively preventing the propagation of seizure activity .
The exact mechanism of action of phenytoin sodium in preventing seizures is not fully understood. However, it is believed to act primarily by inhibiting voltage-gated sodium channels in the brain. These channels play a crucial role in the initiation and propagation of nerve impulses. By blocking sodium channels, phenytoin sodium stabilizes neuronal membranes and reduces the excessive firing of neurons that can lead to seizures [].
Phenytoin sodium can cause a range of side effects, including dizziness, drowsiness, gum hyperplasia (overgrowth), and tremor. In severe cases, it can lead to ataxia (incoordination) and cognitive impairment. Due to its narrow therapeutic index (the small range between effective dose and toxic dose), careful monitoring of blood levels is necessary to ensure optimal efficacy and minimize the risk of side effects [].
Phenytoin sodium can also interact with several other medications, potentially affecting their metabolism or effectiveness. Patients taking phenytoin sodium should inform their doctor about all other medications they are using.
Phenytoin sodium is teratogenic, meaning it can cause birth defects if taken during pregnancy. Women who are pregnant or planning to become pregnant should discuss the risks and benefits of phenytoin sodium with their doctor.
Phenytoin sodium undergoes various metabolic transformations in the liver, primarily through cytochrome P450 enzymes. The drug is metabolized to several inactive metabolites, including hydroxyphenytoin and phenytoin dihydrodiol, which are excreted in urine. The metabolism involves hydroxylation and conjugation reactions, influenced by genetic polymorphisms in enzymes such as CYP2C9 and CYP2C19 . The formation of an arene oxide intermediate during metabolism is linked to some of the adverse effects associated with phenytoin therapy, such as hepatotoxicity and hypersensitivity reactions .
Phenytoin exhibits significant biological activity as an anticonvulsant. Its mechanism involves preferential binding to the inactive state of voltage-gated sodium channels, leading to a time-dependent block that prevents high-frequency repetitive firing of action potentials in neurons. This action stabilizes the neuronal membrane against excessive excitatory stimuli, thus reducing seizure frequency and severity . Additionally, phenytoin has been associated with various side effects, including potential vitamin D deficiency leading to osteoporosis, peripheral neuropathy, and hypersensitivity reactions such as Stevens-Johnson syndrome .
Phenytoin can be synthesized through several methods, primarily involving the condensation of benzylurea with ethyl acetoacetate or similar compounds. One common synthetic route includes:
This process can vary based on specific laboratory techniques and desired purity levels .
Phenytoin is primarily utilized in the treatment of epilepsy but has also been explored for other medical applications:
Phenytoin exhibits numerous drug interactions due to its effects on hepatic enzyme systems. It is known to induce cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9), which can lead to altered metabolism of co-administered drugs. For instance:
Monitoring serum levels is critical due to phenytoin's narrow therapeutic index; small changes can lead to toxicity or subtherapeutic effects.
Several compounds share structural or functional similarities with phenytoin. Here are some notable examples:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Carbamazepine | Dibenzazepine | Anticonvulsant | Also used for bipolar disorder; induces its own metabolism. |
| Lamotrigine | Phenyltriazine | Anticonvulsant | Acts on sodium channels but also modulates glutamate release. |
| Valproic Acid | Short-chain fatty acid | Anticonvulsant | Broad-spectrum efficacy; also used for mood stabilization. |
| Topiramate | Sulfamate-substituted fructose derivative | Anticonvulsant | Multiple mechanisms including sodium channel inhibition and GABA enhancement. |
Uniqueness of Phenytoin:
Phenytoin's distinct mechanism as a voltage-gated sodium channel blocker sets it apart from other anticonvulsants that may target different pathways or receptor systems. Its long history of use and established role in managing tonic-clonic seizures highlight its clinical significance despite potential adverse effects and interactions .
The orthorhombic crystal structure represents the most commonly observed bulk polymorphic form of phenytoin sodium [1] [2]. This crystal system is characterized by unit cell parameters with a = 6.23 Å, b = 13.53-13.6 Å, and c = 15.52-15.55 Å, with all angles equal to 90 degrees [1] [3]. The orthorhombic arrangement demonstrates that phenytoin molecules pack in a well-defined three-dimensional lattice where hydrogen-bonded molecules form a ribbon motif along the a-axis [4]. This structural feature is particularly significant as it represents the direction of fastest growth and exhibits the highest supersaturation dependence during crystal formation [4].
The orthorhombic form typically manifests as needle-like or rod-like crystalline structures when prepared through various solution-based methods [1] [5]. X-ray diffraction studies confirm that this polymorphic form maintains consistent structural integrity across different preparation techniques, including drop casting, spin coating, and recrystallization processes [1]. The crystallographic analysis reveals that slow growing (010) and (011) faces result from phenyl-phenyl interactions and demonstrate reduced dependence of growth rate on supersaturation compared to other crystallographic directions [4].
A particularly complex polymorphic form exists as a threefold superstructure of phenytoin sodium when crystallized as a mixed methanol solvate hydrate [6] [7] [8]. This sophisticated crystal structure forms a modulated arrangement consisting of a supercell made up of three close-to-identical repeat units [6] [7]. The chemical formula for this complex structure is [Na₃(C₁₅H₁₁N₂O₂)₃(CH₄O)₃(H₂O)₁.₀₈]ₙ, indicating the incorporation of both methanol and water molecules within the crystal lattice [6] [7].
The unit cell parameters for this methanol solvate form include a = 15.9687(3) Å, b = 18.7065(4) Å, c = 15.8249(4) Å, with β = 106.077(12)°, crystallizing in the monoclinic space group P2₁/c [9] [7]. Each basic structural fragment consists of one phenytoin anion, a sodium cation, and either a methanol, or a methanol and a water molecule coordinated to the sodium ion [6] [7]. Modulation along the b axis is introduced due to the presence or absence of water or methanol molecules at sodium coordination sites and by the alternating torsion angles of one of the two phenytoin phenyl rings [6] [7].
The structural complexity extends to the coordination environment, where each sodium ion coordinates to one anionic amide nitrogen atom and three keto oxygen atoms [7] [8]. Individual segments within the asymmetric unit are linked by covalent sodium-oxygen and sodium-nitrogen bonds, creating infinite [(C₁₅H₁₁N₂O₂)·Na]ₙ chains that are further stabilized by intramolecular N-H···O hydrogen bonding parallel to [10] [7] [8].
Research has identified a unique surface-induced polymorphic form (Form II) of phenytoin that occurs exclusively when the compound is crystallized in proximity to silica surfaces [11] [12]. This surface-mediated polymorph exhibits significantly different structural characteristics compared to the bulk orthorhombic form and demonstrates enhanced dissolution properties [11] [12]. Grazing incidence X-ray diffraction reveals unit cell dimensions significantly different from those of the known bulk crystal structure [11].
The surface-induced form crystallizes in a monoclinic system with unit cell parameters a = 6.1 Å, b = 12.2 Å, and c = 14.0 Å [13] [14]. This polymorph can only be accessed through surface interactions and is not obtained in bulk crystallization processes [11] [12]. The formation of this surface-induced phase is kinetically driven rather than representing a thermodynamic equilibrium state, with the time frame of crystallization having a decisive impact on polymorph formation [11].
Crystal structure prediction combined with experimental grazing incidence X-ray diffraction has enabled the full structural solution of this surface-induced form [15]. The comparison between the bulk and the new surface-induced phase reveals significant packing differences in the hydrogen-bonding network, which may explain the faster dissolution of Form II with respect to Form I [15].
| Polymorphic Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Characteristics |
|---|---|---|---|---|---|---|---|
| Orthorhombic Form I (Bulk) | Orthorhombic | Not specified | 6.23 | 13.53-13.6 | 15.52-15.55 | 90 | Standard bulk form, needle/rod-like crystals |
| Surface-Induced Polymorph (Form II) | Monoclinic | P21/c or Pc | 6.1 | 12.2 | 14.0 | ~90 | Only observed at surfaces, enhanced dissolution |
| Phenytoin Sodium Monohydrate | Monoclinic | P21/c | 15.526(3) | 6.206(2) | 15.799(3) | 115.50(2) | Stable hydrated form, improved solubility |
| Threefold Superstructure (Methanol Solvate) | Monoclinic | P21/c | 15.9687(3) | 18.7065(4) | 15.8249(4) | 106.077(12) | Modulated structure with solvent molecules |
The crystalline sodium phenytoin monohydrate represents a particularly important polymorphic form with distinctive lattice parameters [16] [17]. This monoclinic crystal system exhibits unit cell parameters a = 15.526(3) Å, b = 6.206(2) Å, c = 15.799(3) Å, with β = 115.50(2)° [16]. The calculated unit cell volume is 1374.0 ų with Z = 4 molecules per unit cell and a calculated density (Dcalc) of 1.41 g·cm⁻³ [16].
The space group determination for the monohydrate form is P2₁/c (No. 14), established through systematic analysis of reflection conditions and structural refinement [16]. Data collection was performed at 173 ± 1 K using the ω-2θ scan technique, with scan rates varying from 1 to 16°/min to optimize data quality for both intense and weak reflections [16].
Comprehensive X-ray diffraction investigations have provided detailed structural characterization of phenytoin sodium polymorphs using multiple diffraction techniques. Powder X-ray diffraction (PXRD) studies utilizing CuKα radiation (λ = 1.5406 Å) have established characteristic diffraction patterns for each polymorphic form [16] [18].
Specular X-ray diffraction measurements performed with Siemens D500 diffractometers in Bragg-Brentano configuration have confirmed the orthorhombic unit cell for the bulk form with consistent lattice parameters across different preparation methods [1]. The diffraction data reveals that all preparation techniques result in phenytoin crystallizing in the same polymorphic structure, despite significant morphological variations [1].
Grazing incidence X-ray diffraction (GIXD) techniques have been particularly valuable for characterizing surface-induced polymorphs and thin film structures [11] [12] [19]. These measurements, performed at synchrotron facilities such as ELETTRA, utilize monochromatic radiation at wavelengths of 0.14 nm and employ Pilatus 2M detectors for high-resolution data collection [15]. GIXD patterns reveal preferential crystalline orientations with respect to substrate surfaces, particularly showing preferred 001 texture in many thin film preparations [1] [13].
Single crystal X-ray diffraction has provided the most detailed structural information, particularly for the phenytoin sodium monohydrate form [16]. Data collection extending to maximum 2θ of 136.3° ensures comprehensive sampling of reciprocal space, while structure solution using SHELX-86 and full-matrix least-squares refinement yield precise atomic coordinates and thermal parameters [16].
The crystalline sodium phenytoin monohydrate exhibits unique X-ray powder diffraction characteristics that distinguish it from other polymorphic forms [10] [16]. The distinctive diffraction pattern features characteristic 2θ values when measured using CuKα radiation [16].
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.1 | 7.3 | 100 |
| 27.2 | 3.3 | 80 |
| 22.7 | 3.9 | 73 |
| 15.5 | 5.7 | 71 |
| 18.4 | 4.8 | 67 |
| 20.3 | 4.4 | 60 |
| 21.2 | 4.2 | 54 |
| 6.2 | 14.2 | 49 |
The most characteristic and unique identification peak occurs at 2θ = 12.1°, which serves as the definitive marker for this specific crystal form [16]. Additional key identification peaks at 2θ = 18.4° and 21.2° provide confirmatory evidence for the monohydrate structure [16].
Thermal analysis of the crystalline monohydrate reveals distinctive behavior compared to anhydrous forms [16]. Differential scanning calorimetry (DSC) shows an endothermic transition at approximately 65°C accompanied by a 5% weight loss, consistent with water molecule loss from the crystal structure [16]. The theoretical water content for the monohydrate is 6.16%, closely matching experimental observations [16].
Stability studies demonstrate that the crystalline sodium phenytoin monohydrate maintains structural integrity over prolonged periods and exhibits excellent aqueous solubility characteristics [16]. This enhanced stability and solubility makes the monohydrate form particularly valuable for pharmaceutical applications requiring uniform dosing profiles [16].
The morphological characteristics of phenytoin sodium crystals exhibit remarkable variability depending on crystallization conditions, solvent systems, and preparation techniques [5] [20] [21]. These morphological variations occur while maintaining the same underlying polymorphic structure, demonstrating that crystal habit modification can be achieved without altering the fundamental crystal lattice arrangement [1] [20].
| Preparation Method | Crystal Morphology | Size/Dimensions | Surface Texture |
|---|---|---|---|
| Drop casting from ethanol | Needle-like, rod-like structures | 100-300 μm extension | Preferred 001 orientation |
| Drop casting from acetone | Rhombic, boomerang-shaped | 100+ μm 2D networks | Preferred 001 orientation |
| Spin coating | Small particles, disc-like | 400-750 nm particles | Random orientation |
| Vacuum deposition | Needle-like after crystallization | Variable, μm range | Preferred 001 orientation |
| Recrystallization from ethanol | Needle-shaped crystals | Not specified | Variable |
| Recrystallization from acetone | Rhombic crystals | Not specified | Variable |
| Watering-out technique | Thin plate crystals | Not specified | Variable |
Recrystallization from ethanol solutions typically produces needle-shaped crystals, while recrystallization from acetone solutions yields rhombic crystal morphologies [5] [20]. The watering-out crystallization technique results in thin plate crystal formations [5] [20]. These distinct morphological outcomes arise from different solvent-solute interactions and varying crystallization kinetics [5] [22].
Drop casting techniques enable precise morphological control through concentration and evaporation rate manipulation [1]. Low concentration ethanol solutions with slow evaporation produce elongated structures covering entire surfaces with individual rods extending over 200 μm [1]. Higher concentrations result in three-dimensional dendritic structures with rod-like formations arranged at 45° angles [1].
Acetone-based preparations yield distinctly different morphologies, including two-dimensional networks and boomerang-shaped crystals with preferred growth directions inclined at 45° to each other [1]. These unique morphological features demonstrate long-range order despite individual crystals not being interconnected [1].
Vacuum deposition initially produces amorphous films that spontaneously crystallize within 24 hours at ambient conditions [1]. The resulting crystalline structures include long kinked needles with extensions of several micrometers and heights of 150 nm, as well as flat spherulite-type structures with common centers and heights of approximately 50 nm [1].
Surface texture analysis reveals that most preparation methods result in preferred 001 crystallographic orientation with respect to substrate surfaces [1] [13]. However, spin coating techniques produce random crystallite orientations characteristic of powder-like behavior [1]. This preferential orientation significantly influences dissolution behavior due to differences in surface energy between distinct crystal facets [1].
Irritant;Health Hazard